molecular formula C11H13NO3 B074480 Ethyl Hippurate CAS No. 1499-53-2

Ethyl Hippurate

Cat. No.: B074480
CAS No.: 1499-53-2
M. Wt: 207.23 g/mol
InChI Key: PTXRQIPIELXJFH-UHFFFAOYSA-N
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Description

Ethyl hippurate, also known as ethyl N-benzoylglycinate, is an organic compound with the molecular formula C11H13NO3. It is an ester derivative of hippuric acid, where the carboxyl group of hippuric acid is esterified with ethanol. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hippurate can be synthesized through the esterification of hippuric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting ethyl acetate with sodium iodate. The basic steps of the reaction are as follows: [ \text{CH}_3\text{COOC}_2\text{H}_5 + \text{NaIO} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_4\text{Br} + \text{NaI} + \text{NaHCO}_3 ] This method allows for the large-scale production of this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl hippurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl hippurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl hippurate involves its hydrolysis to benzoic acid and glycine by the enzymatic action of hippuricase. This hydrolysis reaction is crucial in various metabolic pathways, particularly in the detoxification processes in the liver. The molecular targets and pathways involved include the conjugation of benzoic acid with glycine to form hippuric acid, which is then excreted in the urine .

Comparison with Similar Compounds

Ethyl hippurate can be compared with other similar compounds such as mthis compound and sodium hippurate:

Uniqueness: this compound’s unique properties, such as its ester group and its role in metabolic pathways, make it a valuable compound in both research and industrial applications. Its ability to undergo various chemical reactions and its use as an intermediate in organic synthesis highlight its versatility .

Properties

IUPAC Name

ethyl 2-benzamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXRQIPIELXJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280491
Record name Ethyl Hippurate
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-53-2
Record name 1499-53-2
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Record name 1499-53-2
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Record name Ethyl Hippurate
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Synthesis routes and methods I

Procedure details

DIPEA (0.425 mL, 2.46 mmol) was added to a stirred solution of benzoic acid (100 mg, 0.82 mmol) in DMF (2 mL). HOBT (132 mg, 0.98 mmol) and EDCI.HCl (188 mg, 0.98) were then added, followed by the addition of ethyl glycine ester hydrochloride (0.82 mmol) at room temperature. The resulting mixture was stirred at room temperature overnight. Water was then added, and the product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford the crude product. Purification using column chromatography (using silica gel, 60-120 A° and 20% methanol in chloroform as the eluent) afforded Benzoylamino-acetic acid ethyl ester in 53% yield, LC-MS purity: 98%
Name
Quantity
0.425 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
188 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl glycine ester hydrochloride
Quantity
0.82 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of ethyl 2-amino-acetate (1.0 g, 7.16 mmol) in anhydrous CH2Cl2 (5 ml) was added TEA (1.82 g, 17.96 mmol). The reaction mixture was cooled in an ice bath, and a solution of benzoyl chloride (1.0 g, 7.17 mmol) in CH2Cl2 (2 ml) was added dropwise. After addition was completed, stirring was continued at RT for two more hours. The reaction mixture was washed with water, dried with MgSO4, filtered, and concentrated. Column chromatography (silica, 30% EtOAc in hexanes) gave benzoylaminoacetic acid ethyl ester (intermediate XXa, 1.24 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl Hippurate
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Ethyl Hippurate
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Customer
Q & A

Q1: What is Ethyl Hippurate commonly used for in a research setting?

A1: this compound is frequently employed as a model substrate in enzymatic studies, particularly those involving cysteine proteases like papain. [, ] Its hydrolysis by these enzymes provides valuable insights into their catalytic mechanisms and the factors influencing their activity.

Q2: How does the pH level affect the activity of enzymes like papain when this compound is used as a substrate?

A2: Research indicates that the catalytic activity of papain on this compound is influenced by the ionization state of specific acidic groups within the enzyme. [] Studies have demonstrated that two ionizable groups, with pKa values around 3.78 and 3.95, play a crucial role in modulating the enzyme's activity towards this compound. []

Q3: Can you elaborate on the synthetic routes used to prepare this compound and its derivatives?

A3: Several approaches have been explored for this compound synthesis. A common method involves treating hippuric acid with ethanol in the presence of hydrochloric acid, yielding the desired ester. [] This ester can then be further modified, for example, by reacting it with hydrazine hydrate to obtain this compound. [] Additionally, this compound derivatives have been synthesized through reactions with various substituted aromatic aldehydes under solvent-free conditions, showcasing the versatility of this compound as a building block. []

Q4: What are the advantages of utilizing solvent-free conditions, such as microwave irradiation, in the synthesis of this compound derivatives?

A4: Researchers have explored greener synthetic methods for this compound derivatives, employing techniques like microwave irradiation and solvent-free conditions. [, ] These approaches offer several advantages, including reduced reaction times, higher yields, and minimized environmental impact compared to traditional synthetic routes. [, ]

Q5: What is the significance of synthesizing new this compound derivatives, particularly those containing heterocyclic moieties?

A5: The synthesis of novel this compound derivatives, particularly those incorporating heterocyclic structures like indole and quinoline, holds promise for drug discovery efforts. [] These modifications aim to explore potential biological activities, including antiviral properties against viruses like COVID-19. []

Q6: How are the newly synthesized this compound derivatives characterized?

A6: Various spectroscopic techniques are employed to confirm the structure of synthesized this compound derivatives. These include 1H NMR, IR spectroscopy, and mass spectrometry. [, ] These methods provide essential information about the compound's structure, purity, and presence of the desired modifications.

Q7: Has this compound been used in the synthesis of other important biomolecules?

A7: Yes, this compound has been employed as a starting material in the synthesis of α-aminoketones, a class of compounds with diverse biological activities. [] This synthetic route involves the acylation of the dianion derived from this compound, highlighting its utility in preparing valuable building blocks for organic synthesis. []

Q8: Has this compound been used in any other unique chemical reactions?

A9: this compound has shown interesting reactivity with specific reagents. For example, its dianion reacts with 1,2-diimidoyl-1,2-dichloroethanes (nitrogen analogues of oxalyl chloride) to produce 6-imino-6H-1,3-oxazines, showcasing its versatility in heterocyclic synthesis. []

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